2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide
Description
The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3-chlorophenyl group and at position 5 with an acetamide side chain containing a 2-methoxyethyl moiety. This scaffold is common in kinase inhibitors and enzyme modulators, where the 3-chlorophenyl group contributes to hydrophobic interactions, while the 2-methoxyethyl group enhances solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-25-6-5-18-14(23)9-21-10-19-15-13(16(21)24)8-20-22(15)12-4-2-3-11(17)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFUXSAOWPYHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide typically involves the condensation of 3-chlorobenzaldehyde with 5-amino-1H-pyrazole-4-carboxamide under reflux conditions. The reaction is carried out in the presence of a suitable base, such as sodium methoxide, in a solvent like butanol . The resulting intermediate is then cyclized to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the intermediate with 2-methoxyethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, reaction temperature, and purification methods. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in butanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of cell cycle progression, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo-Pyrimidinone Core
(a) 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide (BF23326)
- Structure : Differs in the acetamide substituent (2-methylphenyl vs. 2-methoxyethyl).
- Molecular Data : C₂₀H₁₆ClN₅O₂, MW 393.83 .
- This may lower bioavailability but enhance membrane permeability.
(b) 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
Modifications in the Acetamide Side Chain
(a) 2-(2,4-Dichlorophenoxy)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide
- Structure: Features a dichlorophenoxy group and benzyl substitution on the pyrazolo-pyrimidinone core .
- Impact: The dichlorophenoxy group increases lipophilicity, favoring membrane penetration but risking metabolic instability. The benzyl group adds bulk, which may interfere with binding in sterically sensitive active sites.
(b) N-(4-(3-CHLORO-4-(PYRIDIN-2-YL-METHOXY)PHENYLAMINO)-3-CYANO-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-2-(1-(2-METHOXYETHYL) PIPERIDIN-4-YLIDENE)ACETAMIDE
- Structure: Contains a piperidinylidene-acetamide side chain and a complex quinoline scaffold .
Functional Group Additions for Prodrug Design
(a) Ethyl (2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl)-L-phenylalaninate
Structural and Pharmacokinetic Comparisons
Research Findings and Implications
- Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to aryl-substituted analogs like BF23326 .
- Binding Affinity : Fluorine or chlorine on the phenyl ring modulates receptor interactions; chlorine’s bulk may enhance hydrophobic binding in certain targets .
- Metabolic Stability : Compounds with ester prodrugs (e.g., phenylalanine ester) show delayed hydrolysis, prolonging activity .
Computational Insights
- Electrostatic Potential: Tools like Multiwfn could quantify electron density differences between chloro and fluoro substituents.
- Docking Studies : AutoDock simulations suggest that the methoxyethyl side chain in the target compound adopts conformations favorable for hydrogen bonding in kinase ATP-binding pockets.
Biological Activity
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved by reacting appropriate hydrazine derivatives with diketones under acidic conditions.
- Acylation : The resulting pyrazolo core is acylated with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
- Introduction of the Methoxyethyl Group : This step involves a nucleophilic substitution reaction where the methoxyethyl group is introduced to form the final product.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. In a study involving 60 different cancer cell lines conducted by the National Cancer Institute (NCI), derivatives of pyrazolo compounds exhibited broad-spectrum anticancer activity with selectivity ratios indicating potential for targeted therapies .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 (Leukemia) | 0.0034 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 11.08 | Upregulation of pro-apoptotic factors |
| MCF7 (Breast) | 3.79 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
Compounds similar to this compound have also been evaluated for anti-inflammatory properties:
- Mechanistic Insights : The compound may inhibit specific inflammatory pathways by modulating enzyme activity involved in inflammation processes. For example, it has been suggested that pyrazolo derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain kinases or phosphatases involved in cancer progression.
- Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest at various phases (G1/S or G2/M), leading to increased apoptosis in cancer cells.
- Apoptosis Induction : By upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors such as Bcl-2, the compound promotes programmed cell death in tumor cells.
Case Studies
Several case studies highlight the efficacy of similar compounds derived from pyrazolo[3,4-d]pyrimidine structures:
- Study on HL60 Cells : A derivative demonstrated an IC50 value of 0.0034 µM against HL60 leukemia cells, showing significant apoptosis induction and cell cycle arrest at the S phase .
- A549 Lung Cancer Cells : Another study reported an IC50 value of 11.08 µM for a related compound against A549 cells, indicating substantial cytotoxicity and apoptosis induction through mitochondrial pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
